

# Fmoc-L-(4-thiazolyl)-Alanine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fmoc-L-(4-thiazolyl)-Alanine

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For researchers, scientists, and drug development professionals, **Fmoc-L-(4-thiazolyl)-Alanine** is a crucial building block in the synthesis of novel peptides. Its unique thiazole-containing side chain offers opportunities to introduce specific functionalities, enhance biological activity, and create peptides with improved pharmacological profiles. This in-depth technical guide provides a thorough overview of the chemical properties, experimental protocols, and key applications of this versatile amino acid derivative.

## Core Chemical Properties

**Fmoc-L-(4-thiazolyl)-Alanine** is a white to off-white solid, primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for controlled, sequential addition to a growing peptide chain.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Fmoc-L-(4-thiazolyl)-Alanine**.

| Property           | Value  | Reference   |
|--------------------|--|---|
| Molecular Formula  | C <sub>21</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> S    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight   | 394.44 g/mol   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Appearance         | White to off-white solid   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Melting Point      | 178 - 181 °C   | <a href="#">[1]</a>   |
| Purity (HPLC)      | ≥ 99%  | <a href="#">[1]</a> <a href="#">[3]</a>   |
| Optical Rotation   | -31.2° (c=0.01g/mL in DMF at 20°C, 589nm)                          | <a href="#">[3]</a>   |
| CAS Number         | 205528-32-1  | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Storage Conditions |  |   |
| Solid              | 4°C, sealed storage, away from moisture                            |   |
| In Solvent         | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |   |

## Experimental Protocols

The primary application of **Fmoc-L-(4-thiazolyl)-Alanine** is in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the general experimental methodologies for its incorporation into a peptide sequence.

### Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating **Fmoc-L-(4-thiazolyl)-Alanine** into a peptide sequence via SPPS is outlined below. This process involves the sequential removal of the Fmoc protecting group and coupling of the next amino acid.



### 3. Coupling of **Fmoc-L-(4-thiazolyl)-Alanine**:

- Reagents:
  - **Fmoc-L-(4-thiazolyl)-Alanine** (3-5 equivalents relative to resin loading).
  - Coupling reagent (e.g., HATU, HBTU, PyBOP) (3-5 equivalents).
  - Base (e.g., DIPEA, NMM) (6-10 equivalents).
  - Solvent: DMF.
- Procedure:
  - In a separate vial, dissolve **Fmoc-L-(4-thiazolyl)-Alanine** and the coupling reagent (e.g., HATU) in DMF.
  - Add the base (e.g., DIPEA) to the activation mixture and let it pre-activate for 1-2 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature. The unique thiazole side chain is generally stable under standard coupling conditions.<sup>[1][7]</sup>
  - To ensure complete coupling, a ninhydrin test can be performed.<sup>[2]</sup>
  - After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

### 4. Cleavage and Side-Chain Deprotection:

- Reagent Cocktail: The choice of cleavage cocktail depends on the other amino acids in the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
- Procedure:
  - Wash the final peptide-resin with DCM and dry it under vacuum.
  - Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

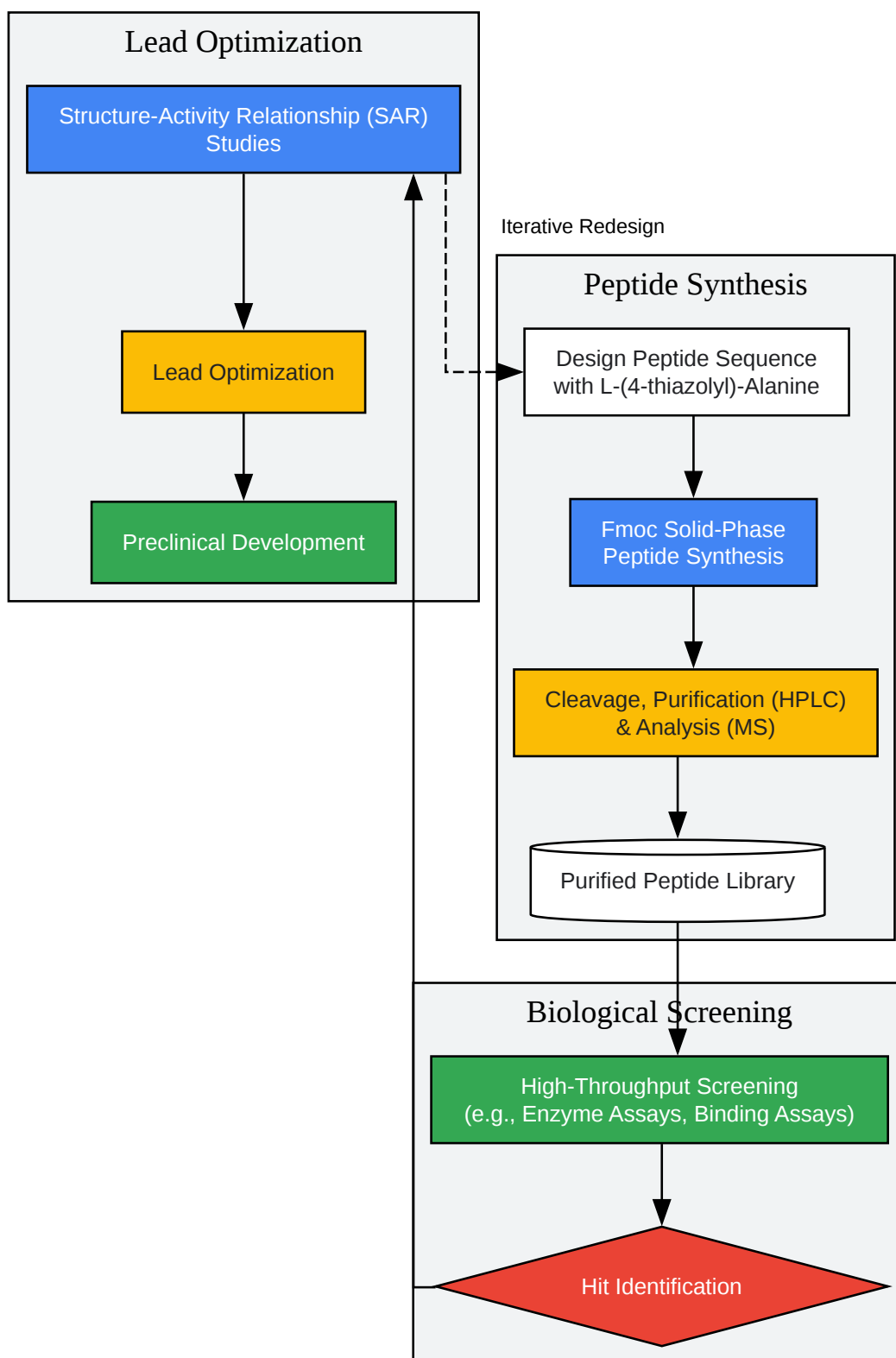
- Stir the mixture at room temperature for 2-3 hours.[\[6\]](#)[\[8\]](#)
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

#### 5. Purification and Analysis:

- Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
  - Columns: C18 columns are commonly used.
  - Solvents: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically employed.[\[9\]](#)[\[10\]](#)
- Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[\[10\]](#)

## Logical Workflow for Application in Drug Discovery

**Fmoc-L-(4-thiazolyl)-Alanine** is a valuable tool in the synthesis of peptides for screening and development as potential therapeutics. The following diagram illustrates a typical workflow.



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Caption: A logical workflow for the use of **Fmoc-L-(4-thiazolyl)-Alanine** in peptide-based drug discovery.

## Conclusion

**Fmoc-L-(4-thiazolyl)-Alanine** is a specialized amino acid derivative that provides a gateway to novel peptide structures with potentially enhanced biological properties. Its stability and compatibility with standard Fmoc-SPPS protocols make it a readily accessible tool for researchers in peptide chemistry and drug development.<sup>[1][7]</sup> By following the detailed methodologies outlined in this guide, scientists can effectively incorporate this unique building block into their synthetic strategies to explore new frontiers in peptide-based therapeutics and biological research.

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